molecular formula C28H52O4 B14107398 Didodecyl but-2-enedioate

Didodecyl but-2-enedioate

Cat. No.: B14107398
M. Wt: 452.7 g/mol
InChI Key: HEJZJSIRBLOWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didodecyl but-2-enedioate, also known as didodecyl fumarate, is an organic compound with the molecular formula C28H52O4. It is a diester derived from fumaric acid and dodecyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Didodecyl but-2-enedioate can be synthesized through the esterification of fumaric acid with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Didodecyl but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Didodecyl but-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of didodecyl but-2-enedioate involves its interaction with molecular targets through ester linkages. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In drug delivery applications, it can encapsulate drugs and release them in a controlled manner, enhancing their bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Uniqueness: Didodecyl but-2-enedioate is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of lubricants and plasticizers .

Properties

Molecular Formula

C28H52O4

Molecular Weight

452.7 g/mol

IUPAC Name

didodecyl but-2-enedioate

InChI

InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3

InChI Key

HEJZJSIRBLOWPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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